3,4-diethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
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Description
3,4-diethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a useful research compound. Its molecular formula is C26H34N2O5 and its molecular weight is 454.567. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Applications
Synthesis of Related Compounds : Studies on the synthesis of compounds with complex structures, including various benzamide derivatives, have been a focus in the development of new pharmacological agents. For example, the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of rhein with improved systemic exposure, showcases the interest in modifying and improving the properties of compounds for better pharmacological efficacy (Owton et al., 1995).
Novel Anti-inflammatory and Analgesic Agents : The creation of new heterocyclic compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents highlights the ongoing research into compounds with potential therapeutic applications (Abu‐Hashem et al., 2020).
Development of Serotonin-3 Receptor Antagonists : The development of potent serotonin-3 (5-HT3) receptor antagonists through the study of structure-activity relationships of N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)carboxamides underscores the application of such compounds in addressing conditions such as nausea and vomiting associated with chemotherapy (Harada et al., 1995).
Antimicrobial and Antioxidant Activities : The investigation of new benzamides from endophytic Streptomyces sp. YIM 67086 for antimicrobial and antioxidant activities demonstrates the potential of such compounds in developing new antimicrobial agents with added health benefits (Yang et al., 2015).
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3,4-diethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O5/c1-7-31-21-12-9-18(13-23(21)32-8-2)24(29)27-19-10-11-20-22(14-19)33-16-26(5,6)25(30)28(20)15-17(3)4/h9-14,17H,7-8,15-16H2,1-6H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZXLMNQRSLGTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.